molecular formula C19H19N3O4 B2473094 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034473-13-5

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Katalognummer: B2473094
CAS-Nummer: 2034473-13-5
Molekulargewicht: 353.378
InChI-Schlüssel: VSKYXOOZUILYPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034473-13-5) is a synthetic chemical compound with a molecular formula of C19H19N3O4 and a molecular weight of 353.37 g/mol . This structurally complex molecule is characterized by a hybrid architecture featuring a 7-methoxybenzofuran moiety and a pyrazine ring, connected via a piperidine core. This specific structural motif is of significant interest in medicinal chemistry research, as its components are frequently found in compounds with documented biological activity. Patents and chemical databases indicate that structurally related molecules containing the benzofuran and pyrazine subunits have been investigated for their potential interactions with neurological targets . For instance, certain aryl and heteroaryl-aliphatic piperazinyl pyrazines have been explored for use in the treatment of serotonin-related diseases . Similarly, 2-carboxamide-7-piperazinyl-benzofuran derivatives have been researched in the context of cognitive disorders and Alzheimer's disease . The presence of both the methoxybenzofuran and the nitrogen-rich pyrazine in a single molecule makes it a valuable intermediate for probing structure-activity relationships (SAR) and for the design of novel bioactive probes. Researchers can utilize this compound in high-throughput screening assays, as a building block in the synthesis of more complex chemical libraries, or for target identification and validation studies. It is supplied with guaranteed high purity and stability for consistent experimental results. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-2-4-13-10-16(26-18(13)15)19(23)22-9-3-5-14(12-22)25-17-11-20-7-8-21-17/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYXOOZUILYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable piperidine derivative under basic conditions . The resulting intermediate is then reacted with pyrazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyrazine rings .

Wissenschaftliche Forschungsanwendungen

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine and pyrazine rings can further modulate these interactions, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperidine-Linked Pyrazine Derivatives

a. 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine (Compound 2, )
  • Structural Differences : Replaces the benzofuran-carbonyl group with a 3-methylpyrazole sulfonamide.
  • Synthesis : Synthesized via GP1 protocol using 3-methylpyrazole-4-sulfonyl chloride and 2-(piperidin-4-yloxy)pyrazine hydrochloride in THF, yielding 47% .
  • Properties : Lower molecular weight (324.11 g/mol vs. target compound’s ~400 g/mol) may improve solubility. Sulfonamide groups often enhance binding to enzymes or receptors via hydrogen bonding .
b. 2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 12, )
  • Structural Differences : Incorporates a bulky tert-butyl group on the pyrazole ring.
  • Synthesis : Higher yield (75%) compared to analogs with smaller substituents (e.g., propyl: 20%), suggesting steric bulk stabilizes intermediates .
  • Properties : Increased hydrophobicity from tert-butyl may enhance membrane penetration but reduce aqueous solubility.
Key Comparison Table : Piperidine-Pyrazine Derivatives
Compound Substituent (R) Yield (%) Molecular Weight (g/mol) Notable Properties
Target Compound 7-Methoxybenzofuran-carbonyl N/A ~400 High aromaticity, lipophilic
Compound 2 () 3-Methylpyrazole-sulfonyl 47 324.11 Moderate solubility, H-bonding
Compound 12 () 3-(Tert-butyl)pyrazole-sulfonyl 75 352.14 Enhanced metabolic stability

Benzofuran/Piperazine Analogs

Elopiprazole ()
  • Structure : 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine.
  • Differences : Replaces pyrazine with piperazine and adds a fluorophenyl-pyrrole moiety.
  • Properties: Piperazine (vs. Fluorine enhances electronegativity and bioavailability .

Methoxy-Substituted Pyrazines

2-Methoxy-3-(1-methylpropyl) Pyrazine ()
  • Structure : Simpler pyrazine with methoxy and sec-butyl groups.
  • Applications: Used as a flavoring agent (FEMA No. 3433), highlighting how minor substitutions shift utility from pharmaceuticals to sensory applications .
  • Properties: Low molecular weight (C9H14N2O) confers volatility, unlike the non-volatile, complex target compound.

Oxolane-Carbonyl Analog ()

  • Structure : 2-Methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine.
  • Differences : Replaces benzofuran with oxolane (tetrahydrofuran), reducing aromaticity.
  • Properties : Oxolane’s saturated structure may decrease π-π stacking interactions but improve conformational flexibility .

Pharmacological and Physicochemical Properties

  • Target Engagement : Benzofuran’s aromaticity may facilitate interactions with G-protein-coupled receptors (GPCRs), as seen in Elopiprazole () .
  • Solubility : Higher molecular weight and aromaticity likely reduce aqueous solubility vs. simpler pyrazines (e.g., ) .

Biologische Aktivität

2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.443 g/mol
  • CAS Number : 2320954-98-9

Biological Activity Overview

Research indicates that benzofuran derivatives, including those similar to this compound, exhibit a range of biological activities:

  • Antioxidant Properties : Benzofuran derivatives have shown significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have demonstrated that compounds with a benzofuran structure can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1. For instance, one derivative reduced TNF levels by up to 93.8% in vitro .
  • Cytotoxicity Against Cancer Cells : The compound's structural features suggest potential cytotoxic effects against various cancer cell lines. Related compounds have been tested for anti-proliferative effects against breast cancer (MCF7) and colorectal cancer (HCT116), showing promising results with IC50 values in the low micromolar range .
  • Neuroprotective Effects : Given the benzofuran's role in neuropharmacology, derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound are likely mediated through several pathways:

  • Inhibition of NF-kB Pathway : Many benzofuran derivatives inhibit NF-kB activation, which is crucial in regulating inflammation and immune responses .
  • Modulation of Apoptosis : Compounds have shown the ability to modulate apoptotic pathways, potentially leading to increased apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryReduced TNF-alpha and IL levels
CytotoxicityIC50 values < 10 µM against cancer cell lines
NeuroprotectionPotential benefits in Alzheimer’s models

Selected Research Findings

  • A study highlighted that benzofuran derivatives can significantly inhibit COX enzymes involved in inflammation without causing cytotoxicity at effective doses, suggesting a therapeutic window for chronic inflammatory conditions .
  • Another investigation into related compounds found that specific modifications to the benzofuran structure enhanced anti-cancer efficacy while maintaining favorable pharmacokinetic properties, indicating that structural optimization could yield more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine, and how are reaction conditions controlled to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use of sodium hydride or potassium carbonate as bases to facilitate substitution at the piperidine oxygen .
  • Functional group protection : Methoxybenzofuran and pyrazine rings require selective protection to avoid side reactions. Thionyl chloride (SOCl₂) may be used for hydroxyl-to-chlorine substitution in benzofuran intermediates .
  • Key steps : Microwave-assisted synthesis can enhance reaction efficiency for heterocyclic coupling, as seen in structurally similar pyrazine-piperidine derivatives .
    Optimization : Monitor reaction progress via Thin Layer Chromatography (TLC) and adjust pH/temperature to minimize byproducts. Purification often involves flash chromatography with ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the methoxybenzofuran and piperidin-3-yl-oxy linkages. Aromatic proton splitting patterns distinguish pyrazine substitution sites .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~450 g/mol for related benzofuran-piperazine derivatives) .
  • X-ray crystallography : If crystals are obtainable, this resolves ambiguities in stereochemistry, especially for the piperidine ring conformation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the methoxybenzofuran and pyrazine moieties to enhance bioactivity?

Methodological Answer:

  • Methoxy position : In benzofuran derivatives, shifting the methoxy group from the 7- to 5-position reduced cytotoxicity in NIH/3T3 cells by 40%, suggesting steric/electronic effects on target binding .
  • Pyrazine substitution : Replacing pyrazine with pyridine in PDE10A inhibitors (e.g., AMG 579 derivatives) decreased IC₅₀ values from 1.2 nM to 8.3 nM, highlighting pyrazine’s role in π-π stacking .
    Experimental design : Use computational docking (e.g., AutoDock Vina) to predict binding poses with targets like PDE10A, followed by synthesizing analogs with fluorinated or methylated pyrazines .

Q. How does this compound interact with biological targets such as phosphodiesterases or cytochrome P450 enzymes?

Methodological Answer:

  • PDE10A inhibition : Similar benzofuran-piperazine derivatives achieve >85% target occupancy in rodent brains at 10 mg/kg. Use LC-MS/MS to quantify brain penetrance and ex vivo autoradiography for target engagement .
  • CYP450 interactions : Conduct hepatic microsome assays (human/rat) with NADPH cofactor. Monitor metabolite formation via HPLC-MS. For example, 3-methoxy groups on benzofuran are prone to demethylation, altering pharmacokinetics .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2–20 µM) may arise from cell line variability (e.g., HeLa vs. HepG2). Validate using >2 cell lines and include positive controls (e.g., doxorubicin) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference. Pre-treat compounds with cyclodextrin derivatives to enhance aqueous solubility .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Salt formation : Hydrochloride salts of piperazine derivatives increase water solubility by 10-fold (e.g., from 0.5 mg/mL to 5 mg/mL) .
  • Formulation : Nanoemulsions (e.g., using Tween-80 and PEG-400) improve oral bioavailability. Stability testing under accelerated conditions (40°C/75% RH for 6 months) confirms degradation thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.